METHYL 2-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}BENZOATE
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Overview
Description
Methyl 2-{[2-(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate is a complex organic compound that features a benzodioxole moiety
Preparation Methods
The synthesis of methyl 2-{[2-(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate typically involves the reaction of 3,4-(methylenedioxy)phenylacetic acid with methanol under cooling conditions . The reaction is carried out in an ice bath to maintain a low temperature, which is crucial for the successful formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 2-{[2-(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 2-{[2-(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-{[2-(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response . The benzodioxole moiety plays a crucial role in its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Methyl 2-{[2-(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate can be compared with other benzodioxole derivatives. Similar compounds include:
- Methyl 2-{[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino}benzoate
- Methyl 2-[({2-[(1,3-benzodioxol-5-yloxy)acetyl]hydrazino}carbothioyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
These compounds share structural similarities but differ in their specific functional groups and biological activities
Properties
IUPAC Name |
methyl 2-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-21-17(20)12-4-2-3-5-13(12)18-16(19)9-22-11-6-7-14-15(8-11)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBABGLDLJTCFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)COC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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